REACTION_SMILES
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[C:36]([c:37]1[cH:38][cH:39][cH:40][cH:41][cH:42]1)(=[O:43])[Cl:44].[CH3:29][CH2:30][N:31]([CH2:32][CH3:33])[CH2:34][CH3:35].[CH3:47][c:48]1[cH:49][cH:50][cH:51][cH:52][cH:53]1.[Na+:46].[OH-:45].[OH2:54].[c:1]1([S:7][c:8]2[c:9]([NH:14][C:15](=[O:16])[N:17]3[CH2:18][CH2:19][N:20]([CH2:23][CH2:24][O:25][CH2:26][CH2:27][OH:28])[CH2:21][CH2:22]3)[cH:10][cH:11][cH:12][cH:13]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([S:7][c:8]2[c:9]([NH:14][C:15](=[O:16])[N:17]3[CH2:18][CH2:19][N:20]([CH2:23][CH2:24][O:25][CH2:26][CH2:27][O:28][C:36]([c:37]4[cH:38][cH:39][cH:40][cH:41][cH:42]4)=[O:43])[CH2:21][CH2:22]3)[cH:10][cH:11][cH:12][cH:13]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Nc1ccccc1Sc1ccccc1)N1CCN(CCOCCO)CC1
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Name
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Type
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product
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Smiles
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O=C(OCCOCCN1CCN(C(=O)Nc2ccccc2Sc2ccccc2)CC1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |